molecular formula C24H18O4 B1143019 (S)-(+)-1,1/'/'-BI-2-NAPHTHOL DIACETATE CAS No. 169557-36-2

(S)-(+)-1,1/'/'-BI-2-NAPHTHOL DIACETATE

Cat. No.: B1143019
CAS No.: 169557-36-2
M. Wt: 370.4
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Description

Significance of Axial Chirality in Asymmetric Synthesis and Catalysis

Axial chirality is a form of stereoisomerism where a molecule lacks a traditional chiral center but possesses an axis of chirality, typically a bond with restricted rotation. wikipedia.org This restricted rotation creates non-superimposable mirror images known as atropisomers. orgsyn.org In the realm of asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral product, axially chiral compounds are of paramount importance. rsc.org Their well-defined three-dimensional structure provides a powerful tool for inducing stereoselectivity in chemical reactions. Molecules like 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives serve as highly effective chiral ligands or organocatalysts, orchestrating the formation of specific stereoisomers with high efficiency and precision. wikipedia.orgrsc.org The predictable spatial arrangement of these systems is crucial for creating chiral environments that guide the approach of reactants, making them indispensable in the synthesis of pharmaceuticals and other complex chiral molecules. rsisinternational.org

Overview of 1,1'-Bi-2-naphthol (BINOL) as a Foundational Chiral Scaffold

1,1'-Bi-2-naphthol (BINOL) is an organic compound that stands as a cornerstone in the field of asymmetric catalysis. wikipedia.org Structurally, it consists of two naphthalene (B1677914) rings linked by a single carbon-carbon bond at their 1 and 1' positions, with hydroxyl groups at the 2 and 2' positions. The steric hindrance caused by the hydrogen atoms at the 8 and 8' positions restricts rotation around the C-C bond, giving rise to stable, separable enantiomers (R- and S-BINOL) due to axial chirality. wikipedia.orgorgsyn.org

The synthesis of racemic BINOL is often achieved through the oxidative coupling of 2-naphthol (B1666908), using an oxidant like iron(III) chloride. wikipedia.orgresearchgate.net However, the true value of BINOL lies in its enantiomerically pure forms, which are obtained through resolution of the racemate or by direct asymmetric synthesis. wikipedia.orgcapes.gov.br Resolution methods include the formation of diastereomeric inclusion compounds with chiral alkaloids or enzymatic hydrolysis of BINOL esters. wikipedia.orgnih.gov Due to its versatile and pre-organized structure, BINOL is a precursor to a vast array of other important chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and is widely used in creating catalysts for a multitude of asymmetric reactions. wikipedia.orgrsc.org

Classification and Academic Relevance of Diacetate Derivatives of BINOL, specifically (S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE

(S)-(+)-1,1'-Bi-2-naphthol diacetate belongs to the class of ester derivatives of BINOL. It is synthesized by reacting (S)-BINOL with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, which converts the two hydroxyl (-OH) groups into acetate (B1210297) (-OAc) groups. This transformation from a diol to a diacetate serves several important functions in academic research.

One of the most significant applications of BINOL diacetate is its role as a key intermediate in the kinetic resolution of racemic BINOL. In this process, racemic BINOL is first converted to its diacetate form. Subsequently, an enzyme, such as cholesterol esterase, is used to selectively hydrolyze one of the enantiomers of the diacetate back to the diol, while leaving the other enantiomer largely untouched. This enzymatic resolution allows for the separation of the two enantiomers, providing access to optically pure BINOL, which is highly valuable.

Furthermore, the conversion of the hydroxyl groups to acetate groups alters the electronic properties of the binaphthyl system. Research has shown that this change influences the regioselectivity of subsequent electrophilic substitution reactions. For instance, the bromination of BINOL diacetate occurs at the 5 and 5' positions of the naphthalene rings. acs.orgnih.gov This is in contrast to the bromination of BINOL itself, which typically directs substitution to the 6 and 6' positions. acs.orgnih.gov This demonstrates that the diacetate derivative is not just a protected form of BINOL but also a tool for directing reactivity and accessing different substitution patterns on the binaphthyl scaffold. acs.orgresearchgate.net

Contextualizing (S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE within the Broader Binaphthyl Research Landscape

Within the extensive family of binaphthyl derivatives, (S)-(+)-1,1'-Bi-2-naphthol diacetate holds a specific and important position. While it is not typically used directly as a chiral ligand or catalyst in the same way as BINOL or BINAP, its role as a synthetic intermediate is crucial. The development of efficient methods to resolve racemic BINOL was a major advancement in asymmetric synthesis, and the diacetate derivative is central to one of the key enzymatic resolution strategies. rsc.org

The study of BINOL diacetate also contributes to a deeper understanding of how modifying the functional groups on the BINOL scaffold can tune its reactivity. The observed shift in regioselectivity for electrophilic substitution from the 6,6'-positions in BINOL to the 5,5'-positions in its diacetate derivative highlights the sensitivity of the aromatic system to electronic effects. acs.orgnih.gov This knowledge is vital for the rational design of new BINOL-based ligands and catalysts with tailored steric and electronic properties for specific applications in molecular recognition, catalysis, and materials science. researchgate.net Therefore, (S)-(+)-1,1'-Bi-2-naphthol diacetate is recognized as a key player in both the practical production of enantiopure BINOL and in the fundamental academic research aimed at expanding the utility of the binaphthyl framework.

Data Tables

Table 1: Physicochemical Properties of (S)-(+)-1,1'-Bi-2-naphthol diacetate

PropertyValue
CAS Number 69677-98-1
Molecular Formula C₂₄H₁₈O₄
Molecular Weight 370.40 g/mol
Appearance White crystalline powder
Melting Point 111-116 °C
Boiling Point 606.9 °C at 760 mmHg
Density 1.242 g/cm³

Data sourced from BOC Sciences.

Properties

CAS No.

169557-36-2

Molecular Formula

C24H18O4

Molecular Weight

370.4

Origin of Product

United States

Synthetic Methodologies for S + 1,1 Bi 2 Naphthol Diacetate and Its Enantiomeric Purity Control

Preparation of Racemic 1,1'-Bi-2-naphthol (B31242) (BINOL) Precursor

The foundational step in many synthetic routes is the creation of a racemic mixture of 1,1'-Bi-2-naphthol. This is typically achieved through the oxidative coupling of the readily available starting material, 2-naphthol (B1666908).

Oxidative Coupling Reaction Strategies for 2-Naphthol

The dimerization of 2-naphthol to form a C-C bond between the C1 and C1' positions is an oxidative process that can be promoted by various reagents and conditions.

Transition metal salts are widely employed as oxidants for the efficient synthesis of racemic BINOL. Iron(III) chloride (FeCl₃) is a common and effective reagent for this transformation. wikipedia.org The mechanism involves the complexation of the iron(III) ion to the hydroxyl group of 2-naphthol, which facilitates a one-electron oxidation to generate a naphthoxyl radical. This radical species then undergoes dimerization to form the binaphthol product, with the iron(III) being reduced to iron(II) in the process. wikipedia.org The reaction can be carried out in solution or under solid-state conditions. For instance, stirring a suspension of powdered 2-naphthol in an aqueous solution of FeCl₃·6H₂O at 50°C for one hour can produce BINOL in 95% yield. units.it

Copper(II) chloride (CuCl₂) is another effective catalyst for this coupling reaction. asianpubs.org Similar to the iron-catalyzed route, it promotes the oxidation of 2-naphthol. These methods provide high yields of the racemic product, making them a cost-effective starting point for subsequent resolution.

Table 1: Comparison of Transition Metal Reagents for Racemic BINOL Synthesis
Metal ReagentConditionsYieldReference
Iron(III) Chloride (FeCl₃·6H₂O)Aqueous suspension, 50°C, 1 h95% units.it
Copper(II) Chloride (CuCl₂·2H₂O)Solid-state grinding95% asianpubs.org
Iron(III) Chloride on AluminaSolvent-free, co-adsorbedHigh researchgate.net
Cu-Montmorillonite ClayGrinding in molten stateComparable to FeCl₃ method rsisinternational.org

In line with the principles of green chemistry, mechanochemical methods, which utilize mechanical energy to initiate reactions in the absence of bulk solvents, have been successfully applied to the synthesis of racemic BINOL. These solid-state reactions can be more efficient and environmentally benign than traditional solution-phase methods.

Techniques such as grinding with a mortar and pestle, ball milling, or using a vibration mill can effectively promote the oxidative coupling of 2-naphthol with an oxidant like FeCl₃. academicjournals.org For example, grinding a mixture of 2-naphthol and FeCl₃ for two hours can result in a 95% yield. academicjournals.org Ball milling has also been shown to be effective; a study using a ball mill with FeCl₃ reported an 87% yield after just one hour. academicjournals.org A more advanced vibration mill operating at 30 Hz achieved a 90% yield in only 20 minutes. academicjournals.org

Copper(II) chloride dihydrate (CuCl₂·2H₂O) has also been used as an oxidant in mechanochemical synthesis. The coupling of β-naphthol under solvent-free conditions in a ball mill with CuCl₂·2H₂O at a rotational speed of 350 rpm for two hours afforded a 91% yield of BINOL. researchgate.net These methods demonstrate that mechanical activation is a powerful tool for the efficient and solvent-free production of the racemic BINOL precursor. academicjournals.orgresearchgate.net

Enantioselective Synthesis of (S)-(-)-1,1'-Bi-2-naphthol (BINOL Precursor)

Directly obtaining the desired (S)-enantiomer of BINOL without the need for a resolution step is a highly attractive and atom-economical strategy. This is accomplished through asymmetric synthesis, where a chiral influence guides the reaction to preferentially form one enantiomer over the other.

Asymmetric Oxidative Coupling Techniques for Chiral BINOL Formation

The most explored approach for the direct synthesis of optically active BINOL is the asymmetric oxidative coupling of 2-naphthol mediated by transition metal complexes containing chiral ligands. mdpi.com These catalytic systems create a chiral environment that directs the stereochemical outcome of the coupling reaction.

A variety of metals, including copper (Cu), iron (Fe), vanadium (V), and ruthenium (Ru), have been utilized in these catalytic systems. mdpi.com Copper complexes are particularly common. For instance, the coupling of 2-naphthol with copper(II) chloride in the presence of a chiral amine ligand, such as (S)-(+)-amphetamine, can directly yield (S)-BINOL. wikipedia.org More sophisticated ligand designs have led to very high enantioselectivities. A system using a spirocyclic pyrrolidine (B122466) oxazoline (B21484) ligand with copper bromide (CuBr) has been reported to produce (S)-BINOL derivatives with up to 99% enantiomeric excess (ee) and 87% yield. rsc.org

Iron-catalyzed systems have also been developed. An iron complex generated in situ from Fe(ClO₄)₂ and a chiral bisquinolyldiamine ligand has been shown to produce (S)-BINOL derivatives in excellent yields (up to 99%) and with moderate enantioselectivity (up to 81:19 er). rsc.orgmdpi.comnih.gov Vanadium and Ruthenium-based catalysts have also proven effective, providing (S)- or (R)-BINOL with high yields and enantiomeric excesses, sometimes exceeding 90%. mdpi.comrsc.org

Table 2: Selected Catalytic Systems for Asymmetric Oxidative Coupling to BINOL
Metal CenterChiral Ligand TypeYieldEnantiomeric Excess (ee)Reference
Copper(II)(S)-(+)-amphetamineHighHigh wikipedia.org
Copper(I)Spirocyclic Pyrrolidine Oxazolineup to 87%up to 99% rsc.org
Iron(II)Bisquinolyldiamineup to 99%up to 62% (81:19 er) mdpi.com
Iron(II)Chiral Diphosphine Oxideup to 98%up to 85% rsc.org
Vanadium(IV)Schiff Base from (S)-tert-leucine46-76%up to 91% mdpi.com
Ruthenium(aqua)ruthenium complex (salen)55-85%up to 94% rsc.org

Resolution of Racemic 1,1'-Bi-2-naphthol into Enantiomers

Resolution is the process of separating a racemic mixture into its constituent enantiomers. Several effective methods have been established for the resolution of racemic BINOL, providing access to the enantiomerically pure (S)-(-)-BINOL precursor.

One of the most classic and practical methods involves diastereomeric salt formation with a chiral resolving agent. The Cinchona alkaloid derivative, N-benzylcinchonidinium chloride, is a highly effective agent for this purpose. wikipedia.org It selectively forms a crystalline, insoluble inclusion compound with (R)-BINOL, while the complex with (S)-BINOL remains soluble in solvents like acetonitrile. wikipedia.org This difference in solubility allows for the physical separation of the two enantiomers. A recent advancement is the development of a dynamic thermodynamic resolution, which uses a copper redox catalyst in conjunction with N-benzylcinchonidinium bromide to convert the entire racemic mixture into a single (R)-enantiomer in a theoretical yield of 100%, which can then be adapted for the (S)-enantiomer. units.itrsc.orgorgsyn.org

Enzymatic kinetic resolution offers another powerful route. This technique exploits the stereoselectivity of enzymes to preferentially react with one enantiomer in the racemic mixture. A widely used method involves the esterification of racemic BINOL with pentanoyl chloride to form the dipentanoate diester. wikipedia.org The enzyme cholesterol esterase is then used to selectively hydrolyze the diester of the (S)-enantiomer back to (S)-(-)-1,1'-Bi-2-naphthol, leaving the (R)-diester unreacted. wikipedia.org This allows for the separation of the (S)-diol from the (R)-diester. The (S)-(-)-BINOL can be isolated with excellent enantiomeric purity (>99.9% ee) and in good yield (64-67%). The enantiomeric purity of the final product is typically confirmed using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC). rsisinternational.org

Enzymatic Resolution via Selective Hydrolysis of Diesters

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers. nih.govnih.gov For BINOL, this process typically involves two key stages: the non-selective formation of a diester from racemic BINOL, followed by the enzyme-catalyzed selective hydrolysis of one of the diester enantiomers. wikipedia.orgchemeurope.com

A common approach begins with the esterification of racemic BINOL with an acyl chloride, such as pentanoyl chloride, to produce the racemic dipentanoate diester. wikipedia.orgorgsyn.org Subsequently, an esterase enzyme is introduced. Cholesterol esterase, often sourced from bovine pancreas acetone (B3395972) powder, has proven effective in this role. wikipedia.orgchemeurope.comorgsyn.org The enzyme selectively catalyzes the hydrolysis of the (S)-diester back to (S)-BINOL, leaving the (R)-diester largely unreacted. wikipedia.orgchemeurope.com The resulting mixture of (S)-BINOL and (R)-dipentanoate can then be separated. The isolated (R)-dipentanoate can be chemically hydrolyzed using a base like sodium methoxide (B1231860) to yield (R)-BINOL. wikipedia.orgorgsyn.org The (S)-BINOL obtained from the enzymatic step can then be acetylated to form the target compound, (S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE.

Table 1: Key Features of Enzymatic Resolution of BINOL Diesters

StepDescriptionReagents/EnzymeOutcome
1. Esterification Non-selective conversion of racemic BINOL to a diester.Pentanoyl chloride, Triethylamine (B128534)Racemic BINOL dipentanoate
2. Hydrolysis Selective hydrolysis of one enantiomer of the diester.Cholesterol Esterase, Phosphate Buffer(S)-BINOL and unreacted (R)-BINOL dipentanoate
3. Separation Isolation of the alcohol and the unreacted ester.Standard extraction and chromatographic methodsPure (S)-BINOL and (R)-BINOL dipentanoate
4. Final Conversion Chemical hydrolysis of the remaining ester.Sodium Methoxide(R)-BINOL

Optical Resolution Methods Utilizing Chiral Inclusion Compounds

Optical resolution via the formation of diastereomeric inclusion complexes is a classical and highly effective method for separating enantiomers on a preparative scale. nih.gov This technique relies on a chiral resolving agent that selectively crystallizes with one enantiomer from a racemic mixture. orgsyn.orgorgsyn.org

For the resolution of racemic BINOL, cinchona alkaloids and their derivatives are widely used. orgsyn.org Specifically, N-benzylcinchonidinium chloride is an effective resolving agent that forms a crystalline inclusion compound, or co-crystal, with (R)-BINOL. wikipedia.orgchemeurope.comorgsyn.org When racemic BINOL is treated with this chiral salt in a suitable solvent like acetonitrile, the complex of (R)-BINOL and N-benzylcinchonidinium chloride precipitates from the solution due to its lower solubility. chemeurope.comorgsyn.org This allows the (S)-BINOL, which remains dissolved in the supernatant, to be isolated with high enantiomeric purity after filtration and removal of the solvent. orgsyn.org The precipitated (R)-BINOL complex can be treated with acid to break the complex and recover the (R)-enantiomer. orgsyn.org This method is advantageous for its operational simplicity and scalability, providing access to both enantiomers in high yields and enantiomeric excess. orgsyn.org

Table 2: Optical Resolution of BINOL via Inclusion Complexation

Resolving AgentTarget EnantiomerProcessResult
N-Benzylcinchonidinium chloride(R)-BINOLSelective co-crystallization from a solution of racemic BINOL.The (R)-BINOL complex precipitates, leaving (S)-BINOL in the solution. chemeurope.comorgsyn.org

Chromatographic Resolution Techniques

Chromatographic methods, particularly chiral High-Performance Liquid Chromatography (HPLC), are indispensable for both the analytical determination of enantiomeric purity and the preparative separation of BINOL enantiomers. wikipedia.orgnih.gov These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. nih.gov

Polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H), are commonly used for resolving BINOL and its derivatives. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric effects between the analyte and the chiral polymer. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like an alcohol (e.g., isopropanol), is critical and can even influence the elution order of the enantiomers. nih.govgimitec.com

More advanced techniques like Ultra-Performance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography (SFC), offer significant advantages over traditional HPLC, including faster separation times (up to 9 times faster), reduced solvent consumption, and improved peak resolution. gimitec.comwaters.com These methods provide a powerful tool for obtaining highly pure enantiomers of BINOL and its diacetate derivative. waters.com

Table 3: Comparison of Chromatographic Methods for BINOL Resolution

MethodChiral Stationary Phase (Example)Mobile Phase (Example)Key Advantages
Normal Phase HPLC Polysaccharide-based (e.g., Chiralcel OD-H)Hexane:IsopropanolWell-established, effective for a range of chiral compounds. nih.govgimitec.com
UPC² (SFC) Trefoil-based (e.g., ACQUITY UPC² Trefoil CEL2)CO₂:MethanolFaster analysis, lower cost, environmentally friendlier, higher resolution. gimitec.comwaters.com

Esterification Methods for (S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE Synthesis from (S)-BINOL

Once enantiomerically pure (S)-BINOL has been obtained through one of the resolution methods described above, the final step is its conversion to (S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE. This is achieved through a standard esterification reaction.

The acetylation of the two hydroxyl groups of (S)-BINOL is a straightforward process. A common and efficient method involves reacting (S)-BINOL with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. orgsyn.orgmdpi.com The reaction is typically carried out in the presence of a base, which acts as a catalyst and scavenges the acidic byproduct (acetic acid or HCl). Tertiary amines like triethylamine or pyridine (B92270) are frequently used for this purpose. orgsyn.org The reaction can be performed in a variety of aprotic solvents, such as ethyl ether or dichloromethane, at or below room temperature to ensure complete conversion without racemization. orgsyn.orgnih.gov Catalyst- and solvent-free methods using acetic anhydride at moderate temperatures have also been reported as an efficient alternative. mdpi.com

Table 4: Typical Reagents for Esterification of (S)-BINOL

Acetylating AgentBase/CatalystSolventOutcome
Acetic AnhydrideTriethylamine or PyridineDichloromethane, Ethyl Ether(S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE
Acetyl ChlorideTriethylamine or PyridineDichloromethane, Ethyl Ether(S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE orgsyn.org
Acetic AnhydrideNone (Catalyst-free)None (Solvent-free)(S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies for S + 1,1 Bi 2 Naphthol Diacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

¹H-NMR Spectroscopy

In the ¹H-NMR spectrum of (S)-(+)-1,1'-Bi-2-naphthol diacetate, distinct signals are expected for the aromatic protons of the binaphthyl core and the methyl protons of the acetate (B1210297) groups. The aromatic region (typically δ 7.0-8.0 ppm) would display a complex pattern of multiplets due to the coupling between the non-equivalent protons on the naphthalene (B1677914) rings. A key indicator of the diacetate's formation is the appearance of a sharp singlet in the upfield region (around δ 2.1 ppm) corresponding to the six equivalent methyl protons of the two acetate groups. The integration of this singlet relative to the aromatic protons would confirm the 1:2 ratio of the binaphthyl core to the acetate groups.

Table 1: Expected ¹H-NMR Data for (S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE

Chemical Shift (δ, ppm) Multiplicity Assignment
~ 7.2 - 8.0 Multiplet (m) Aromatic Protons (Ar-H)

Note: The exact chemical shifts and coupling constants for the aromatic protons can vary depending on the solvent and spectrometer frequency.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. For (S)-(+)-1,1'-Bi-2-naphthol diacetate, characteristic signals would include those for the ester carbonyl carbons, the aromatic carbons, and the acetyl methyl carbons. The carbonyl carbons of the acetate groups are expected to resonate significantly downfield, typically in the range of δ 168-170 ppm. The aromatic carbons would appear in the δ 115-150 ppm region, with quaternary carbons showing distinct chemical shifts. The methyl carbons of the acetate groups would give rise to a signal in the upfield region, around δ 20-21 ppm.

Table 2: Expected ¹³C-NMR Data for (S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE

Chemical Shift (δ, ppm) Assignment
~ 169 Ester Carbonyl Carbon (-C=O)
~ 115 - 150 Aromatic Carbons (Ar-C)

Vibrational Spectroscopy for Functional Group Identification (e.g., Fourier Transform Infrared Spectroscopy - FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The most significant feature in the FTIR spectrum of (S)-(+)-1,1'-Bi-2-naphthol diacetate, distinguishing it from its precursor (S)-BINOL, is the presence of a strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration. This band typically appears in the region of 1750-1770 cm⁻¹. Other characteristic bands include C-O stretching vibrations for the ester linkage and various C-H and C=C stretching and bending vibrations associated with the aromatic rings and methyl groups. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the complete esterification of the hydroxyl groups of BINOL.

Table 3: Expected FTIR Data for (S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 3060 C-H Stretch Aromatic
~ 1760 C=O Stretch Ester
~ 1600, 1500 C=C Stretch Aromatic
~ 1200 C-O Stretch Ester

Electronic Absorption Spectroscopy (e.g., UV-Visible Spectroscopy)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of (S)-(+)-1,1'-Bi-2-naphthol diacetate is dominated by the π-π* transitions of the binaphthyl chromophore. The acetate groups act as auxochromes and are not expected to significantly alter the absorption profile compared to the parent (S)-BINOL. The UV-Vis spectrum typically shows strong absorption bands in the ultraviolet region, with maxima around 230 nm and a broader, less intense band around 330 nm.

Table 4: UV-Visible Absorption Data for (S)-1,1'-Bi-2-naphthol (a close analogue)

Wavelength (λmax, nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Solvent
~ 230 ~ 100,000 Acetonitrile

Chiroptical Spectroscopy for Enantiomeric Characterization (e.g., Circular Dichroism - CD Spectroscopy)

Circular Dichroism (CD) spectroscopy is the most definitive method for characterizing the enantiomeric nature of chiral molecules like (S)-(+)-1,1'-Bi-2-naphthol diacetate. This technique measures the differential absorption of left and right circularly polarized light. Due to its axial chirality, the binaphthyl system exhibits a characteristic CD spectrum with strong Cotton effects. For the (S)-enantiomer, the CD spectrum is expected to show a negative Cotton effect at longer wavelengths and a positive Cotton effect at shorter wavelengths, which is a signature of the exciton coupling between the two naphthalene chromophores. The spectrum of the diacetate is anticipated to be very similar to that of (S)-BINOL.

Table 5: Circular Dichroism Data for (S)-1,1'-Bi-2-naphthol (a close analogue)

Wavelength (nm) Sign of Cotton Effect
~ 220 Positive

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography provides the most precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. As of now, the specific crystal structure of (S)-(+)-1,1'-Bi-2-naphthol diacetate has not been reported in publicly available literature.

However, the analysis of a closely related compound, (R)-1,1′-Binaphthalene-2,2′-diyl dicinnamate, offers valuable insights into the conformational properties of BINOL diesters. In this structure, the dihedral angle between the two naphthyl rings was found to be 71.8°. This is a significant deviation from the approximately 80-91° angle observed in the parent BINOL, suggesting that esterification at the 2 and 2' positions can influence the torsional angle of the C1-C1' bond due to steric interactions of the ester groups. This highlights how derivatization can impact the solid-state conformation of the binaphthyl scaffold.

Table 6: Crystallographic Data for (R)-1,1′-Binaphthalene-2,2′-diyl dicinnamate (a related diester)

Parameter Value
Chemical Formula C₃₈H₂₆O₄
Dihedral Angle (Naphthyl-Naphthyl) 71.8(1)°
C6-O1 Bond Length 1.399(3) Å

Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This analysis provides crucial information about the thermal stability and decomposition profile of a material. For (S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE, a TGA experiment would involve heating the sample at a constant rate in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. etamu.edu

The resulting TGA curve would plot the percentage of mass remaining on the y-axis against the temperature on the x-axis. The thermal decomposition of (S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE is expected to occur in distinct stages. The initial and most significant mass loss would correspond to the cleavage and volatilization of the two acetate groups. The temperature at which this decomposition begins indicates the upper limit of the compound's thermal stability. Subsequent mass loss at higher temperatures would be associated with the degradation of the binaphthyl backbone.

Table 1: Predicted TGA Decomposition Stages for (S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE

Decomposition StagePredicted Temperature RangeAssociated Mass LossEvolved Fragments
Stage 1Lower TemperatureLoss of two acetate groupsAcetic anhydride (B1165640) or ketene and water
Stage 2Higher TemperatureDegradation of binaphthyl coreAromatic fragments, carbon oxides

Note: This table is predictive, based on the chemical structure. Actual temperatures and mass loss percentages would need to be determined experimentally.

Evolved Gas Analysis by Mass Spectrometry (EGA-MS) Coupled with TGA

To identify the volatile products released during thermal decomposition, the TGA instrument can be coupled with a mass spectrometer (MS). tandfonline.comresearchgate.net This hyphenated technique, known as TGA-MS or Evolved Gas Analysis-Mass Spectrometry (EGA-MS), provides real-time analysis of the gaseous fragments evolved from the sample as it is heated. tandfonline.comeag.commeasurlabs.com

As the (S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE sample is heated in the TGA, the effluent gas stream is transferred directly to the ion source of the mass spectrometer. frontier-lab.com The MS then separates and detects the ions based on their mass-to-charge ratio (m/z). By correlating the mass loss events observed in the TGA curve with the specific m/z signals detected by the MS, the chemical identity of the evolved gases can be determined. researchgate.net For the initial decomposition stage of (S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE, one would expect to detect signals corresponding to the fragmentation pattern of acetic anhydride (m/z 102 and its fragments) or a combination of ketene (m/z 42) and water (m/z 18), confirming the loss of the acetate groups. At higher temperatures, the detection of fragments characteristic of naphthalene and other aromatic compounds would signify the breakdown of the core structure.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnification. jeol.com It works by scanning a focused beam of electrons onto the sample's surface. jeol.com The interaction of the electron beam with the sample generates various signals, including secondary electrons, which are collected by a detector to form an image of the surface. jeol.com

For (S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE, SEM analysis would provide detailed information about its solid-state characteristics. Before analysis, the sample must be appropriately prepared, which typically involves mounting it on a stub and applying a thin conductive coating (e.g., gold or carbon) to prevent charge buildup from the electron beam. nih.gov SEM imaging can reveal:

Crystallinity and Crystal Habit: The shape, size, and arrangement of the crystals.

Particle Size Distribution: The range of particle sizes within a powdered sample.

Surface Morphology: The presence of surface features such as pores, cracks, or steps.

Research on the parent compound, 1,1'-Bi-2-naphthol (B31242) (BINOL), has utilized SEM to conduct thorough analyses of sample morphology, particularly in thin films, highlighting the influence of crystallization on the material's properties. researchgate.net A similar analysis of the diacetate derivative would be essential for quality control and for understanding how its physical form might influence its performance in applications such as chiral stationary phases or as a solid-state catalyst.

Chromatographic Techniques for Enantiomeric Excess and Purity Determination (e.g., HPLC with chiral stationary phases)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the chemical purity and, crucially, the enantiomeric excess (e.e.) of chiral compounds like (S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE. nih.govphenomenex.com The determination of enantiomeric excess relies on the use of a Chiral Stationary Phase (CSP). nih.gov

A CSP is a packing material within the HPLC column that is itself chiral. It creates a chiral environment where the two enantiomers of the analyte can interact diastereomerically, leading to different retention times and, therefore, separation. For BINOL and its derivatives, polysaccharide-based CSPs are highly effective. sigmaaldrich.com Columns such as those containing cellulose (B213188) or amylose (B160209) derivatives [e.g., cellulose tris(3,5-dimethylphenylcarbamate)] are commonly employed. nih.gov

The separation is typically performed in a normal-phase mode, using a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol or ethanol. rsc.orgresearchgate.net The detector, usually a UV-Vis detector, measures the absorbance of the eluting compounds. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Table 2: Illustrative HPLC Conditions for Chiral Separation of BINOL Derivatives

ParameterCondition 1Condition 2Condition 3
Column (CSP) Chiralpak IB [cellulose tris(3,5-dimethylphenylcarbamate)] nih.govChiralcel OD-HPirkle-type (e.g., 3,5-dinitrobenzoyl-l-leucine) researchgate.net
Mobile Phase Hexane/IsopropanolHexane/EthanolHexane/Dichloromethane/Methanol researchgate.net
Detection UV at 254 nmUV at 230 nmUV at 254 nm
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min

Note: This table provides examples of conditions used for BINOL and its derivatives. Specific method optimization would be required for (S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE to achieve baseline separation of enantiomers.

Reactivity, Derivatization Strategies, and Functionalization of the S + 1,1 Bi 2 Naphthol Diacetate Scaffold

Hydrolysis Pathways for Regeneration of the (S)-(-)-1,1'-Bi-2-naphthol Precursor

The primary transformation of (S)-(+)-1,1'-bi-2-naphthol diacetate is its deprotection via hydrolysis to yield the parent compound, (S)-(-)-1,1'-Bi-2-naphthol (BINOL). This step is fundamental, as the free hydroxyl groups of BINOL are essential for its role as a chiral ligand, resolving agent, and monomer for polymerization.

Hydrolysis can be achieved through several standard methods:

Base-Catalyzed Saponification: This is the most common method, typically involving the treatment of the diacetate with an alkali metal hydroxide (B78521), such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a solvent mixture like methanol/water or ethanol/water. The reaction proceeds through nucleophilic acyl substitution to liberate the binaphthoxide, which is subsequently protonated upon acidic workup to give (S)-BINOL.

Acid-Catalyzed Hydrolysis: While less common, hydrolysis can also be effected under acidic conditions, though this may require harsher conditions.

Enzymatic Hydrolysis: A key application of this transformation is in the kinetic resolution of racemic BINOL. mdpi.com In this strategy, racemic BINOL is first acylated to the diacetate (or a related diester). Then, an enzyme, such as cholesterol esterase, is used to selectively hydrolyze one enantiomer of the diester. mdpi.comorgsyn.org For example, the enantiospecific hydrolysis of racemic 1,1'-bi-2-naphthyl pentanoate catalyzed by cholesterol esterase yields (S)-(-)-1,1'-Bi-2-naphthol with high enantiomeric excess, leaving the unreacted (R)-diester behind. orgsyn.org Subsequent chemical hydrolysis of the remaining (R)-diester provides the (R)-(+)-BINOL enantiomer. mdpi.com This enzymatic approach highlights the importance of the hydrolysis of BINOL esters in accessing enantiomerically pure forms of this crucial chiral auxiliary. mdpi.comorgsyn.org

The regeneration of (S)-BINOL from its diacetate is a critical enabling step, as the resulting diol is the true workhorse for subsequent derivatization into a wide range of chiral ligands and materials. wikipedia.org

Regioselective Electrophilic Substitution on the Diacetate Framework

Electrophilic aromatic substitution is a powerful tool for modifying the binaphthyl scaffold, allowing for the introduction of various functional groups that can tune the steric and electronic properties of the molecule. The regiochemical outcome of these substitutions is highly dependent on the nature of the substituent at the 2 and 2' positions—either a hydroxyl group (in BINOL) or an acetate (B1210297) group (in BINOL diacetate).

Impact of Acetate Functionality on Aromatic Electrophilic Substitution Selectivity (e.g., Directing to 5-Position)

The hydroxyl groups of BINOL are powerful activating, ortho-, para-directing groups. Consequently, electrophilic substitution on the BINOL skeleton, such as bromination, predominantly occurs at the positions para to the hydroxyl groups, yielding 6,6'-disubstituted products. acs.org

In stark contrast, the acetate groups in (S)-(+)-1,1'-bi-2-naphthol diacetate are significantly less electron-donating than the hydroxyl groups. This reduction in activating ability alters the regioselectivity of electrophilic attack. When (R)-BINOL diacetate is treated with bromine, the substitution is directed to the 5 and 5' positions, affording the 5,5'-dibromo derivative in moderate yield. acs.org This shift from 6,6'- to 5,5'-substitution is a direct consequence of the change in the electronic properties of the directing group. The formation of 5,5'-dibromo BINOL diacetate demonstrates that the regioselectivity in the electrophilic substitution of the binaphthyl system is highly sensitive to the electronic character of the 2,2'-functionalities. nih.gov

Table 1: Comparison of Regioselectivity in the Bromination of (R)-BINOL vs. (R)-BINOL Diacetate
Starting MaterialDirecting GroupElectronic EffectMajor ProductReference
(R)-(-)-1,1'-Bi-2-naphthol-OH (Hydroxyl)Strongly Activating(R)-6,6'-Dibromo-1,1'-bi-2-naphthol acs.org
(R)-(-)-1,1'-Bi-2-naphthol Diacetate-OAc (Acetate)Weakly Activating(R)-5,5'-Dibromo-1,1'-bi-2-naphthol Diacetate acs.org

Synthetic Transformations into Other Chiral Derivatives and Polymeric Materials

Following hydrolysis of the diacetate to (S)-BINOL, the binaphthyl moiety becomes a versatile platform for the synthesis of a wide range of chiral derivatives and polymers. The C2-axial chirality and well-defined structure of the BINOL unit are effectively transferred to these new materials, bestowing them with unique properties for applications in chiral recognition, catalysis, and optics.

Synthesis of Chiral Polyethers Utilizing the Binaphthyl Moiety

Chiral polyethers incorporating the binaphthyl unit are typically synthesized via polycondensation reactions starting from the (S)-BINOL diol. A common method is the Williamson ether synthesis, which involves the reaction of the diphenoxide of (S)-BINOL with a suitable dielectrophile, such as an aliphatic or aromatic dihalide or ditosylate. The diphenoxide is generated in situ by treating (S)-BINOL with a base like potassium carbonate. The resulting polymers possess a chiral backbone containing the stereodefined binaphthyl unit, which can induce helical conformations and impart chiral recognition capabilities to the material.

Development of Chiral Polyurethanes with Binaphthyl Chromophores

The synthesis of chiral polyurethanes relies on the polyaddition reaction between the two hydroxyl groups of (S)-BINOL (obtained from hydrolysis of the diacetate) and various diisocyanates (e.g., toluene (B28343) diisocyanate, methylene (B1212753) diphenyl diisocyanate). The binaphthyl unit acts as a bulky, chiral chromophore within the polymer backbone. These materials are of interest for their chiroptical properties and potential applications in separation science and chiral sensing. The incorporation of the rigid and chiral binaphthyl scaffold can lead to polymers with high thermal stability and ordered secondary structures.

Functionalization for Supramolecular Assemblies and Frameworks (e.g., MOFs, COFs)

The rigid, atropisomeric scaffold of 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives, including (S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE, serves as an outstanding building block for the creation of sophisticated supramolecular structures. The inherent and stable chirality of the BINOL framework can be effectively translated into larger, well-ordered assemblies such as Metal-Organic Frameworks (MOFs), Covalent-Organic Frameworks (COFs), and discrete molecular cages. The strategic functionalization of the BINOL core is pivotal for generating multitopic ligands that can undergo self-assembly into these extended, porous networks.

The ability to perform regioselective substitutions on the BINOL backbone is a cornerstone for designing bespoke monomers for these frameworks. researchgate.net By introducing reactive functionalities at precise locations on the binaphthyl system, chemists can guide the assembly process, thereby controlling the topology, dimensionality, and ultimately the properties of the final supramolecular architecture.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by robust covalent bonds. Integrating BINOL derivatives into COF structures imparts chirality, leading to materials with significant potential in enantioselective separations and catalysis. sigmaaldrich.com A notable example involves the use of an enantiomerically pure BINOL-based linear dialdehyde (B1249045) as a monomer, which, upon reaction with tritopic or tetratopic amine linkers, forms imine-linked chiral fluorescent COFs. sigmaaldrich.com These materials have been shown to adopt 2D layered hexagonal or tetragonal structures. sigmaaldrich.com The practical utility of these BINOL-based COFs has been showcased in the field of enantioselective sensing, where the intrinsic fluorescence of the framework is quenched upon interaction with chiral analytes. sigmaaldrich.com The confinement of the BINOL sensing unit within the rigid and porous COF architecture has been found to significantly enhance both the sensitivity and enantioselectivity of detection when compared to the individual monomeric unit in solution. sigmaaldrich.com

In a similar vein, a [2+3] chiral covalent organic cage can be synthesized via a dynamic covalent chemistry approach. This involves the condensation of an enantiopure 3,3'-diformyl-2,2'-BINOL derivative with a triamino spacer, leading to the near-quantitative formation of enantiomerically pure cages. nih.gov X-ray diffraction analysis has confirmed that the hydroxyl groups of the BINOL fragments are directed toward the interior of the cage's cavity. nih.gov

Metal-Organic Frameworks (MOFs) represent another significant class of porous materials, characterized by metal ions or clusters interconnected by organic ligands. While the direct incorporation of (S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE as a linker is not typical due to the less coordinative nature of the acetate groups, the parent diol (BINOL) is readily functionalized to create multitopic linkers suitable for MOF synthesis. The introduction of these chiral linkers into MOFs creates a chiral environment within the framework's pores, which is highly desirable for enantioselective applications.

Supramolecular Cages are discrete, three-dimensional architectures formed from the self-assembly of a limited number of molecular components. BINOL-based ligands have proven to be highly effective in the construction of chiral metallocages. For instance, BINOL-bridged bis(phenanthroline) ligands have been shown to self-assemble in the presence of zinc(II) ions to form [M2L3] metallocages. researchgate.net A fascinating aspect of this system is that the inherent chirality of the BINOL bridge can drive a narcissistic self-sorting process, leading to the formation of homochiral cages from a racemic mixture of the ligand. researchgate.net Furthermore, these functionalized cages can themselves possess catalytic properties. researchgate.net In another application, a pair of chiral cages derived from a BINOL scaffold have been designed and synthesized for the highly selective detection of mercury ions in solution. nih.govmdpi.com

The following table provides a summary of representative BINOL-based building blocks and the supramolecular structures they form.

Building BlockLinker/SpacerResulting ArchitectureKey Features & Applications
Enantiopure BINOL-based linear dialdehydeTris(4-aminophenyl)benzene or Tetrakis(4-aminophenyl)ethene2D layered hexagonal or tetragonal Covalent Organic Framework (COF)Imine-linked, fluorescent, enantioselective sensing of chiral vapors. sigmaaldrich.com
Enantiopure 3,3'-diformyl-2,2'-BINOL derivativeTriamino spacer[2+3] Chiral Covalent Organic CageQuantitative formation of enantiopure cages, internal hydroxyl groups. nih.gov
BINOL-bridged bis(phenanthroline)Zinc(II) ions[M2L3] MetallocageSelf-assembly, chiral self-sorting, potential for catalysis. researchgate.net
BINOL derivativeNot specifiedChiral cagesSelective detection of mercury ions. nih.govmdpi.com

Synthesis of Nitrogenous Analogs (AzaBINOLs) from BINOL

The incorporation of nitrogen atoms into the binaphthyl framework of BINOL leads to the formation of azaBINOLs, a class of nitrogenous analogs. These compounds preserve the axial chirality of the parent BINOL molecule but possess altered electronic and coordinating properties due to the presence of the nitrogen heteroatom. The synthesis of azaBINOLs is a critical aspect of their chemistry, as it provides a pathway to fine-tune the steric and electronic characteristics of these ligands for their application in asymmetric catalysis and materials science.

While a direct, one-step conversion of (S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE or BINOL into azaBINOLs is not a widely documented synthetic route, the broader field of synthesizing nitrogen-containing BINOL derivatives is an area of active investigation. These synthetic strategies typically rely on the functionalization of the pre-existing BINOL core to introduce nitrogen-based functional groups. For example, the synthesis of axially chiral nitronyl nitroxides derived from BINOL has been successfully achieved, which demonstrates that the BINOL scaffold can be derivatized to incorporate nitrogen-containing moieties. wikipedia.org

Comparative studies on the enantiomerization pathways of BINOL and azaBINOLs have underscored the differences in their configurational stabilities, which further emphasizes the importance of developing robust synthetic routes to access these unique chiral ligands. researchgate.net

The synthesis of BINOL derivatives is a mature and diverse field, with a plethora of methods available for the functionalization of the aromatic rings. nih.gov It is conceivable that these methods, which include various electrophilic substitution and transition-metal-catalyzed cross-coupling reactions, could be adapted for the introduction of nitrogen-containing substituents. These substituents could then, in principle, be further elaborated to construct the nitrogen-containing heterocyclic rings characteristic of azaBINOLs. However, the reviewed literature does not provide extensive documentation of specific, high-yielding methods for the direct transformation of the naphthalene (B1677914) rings of BINOL into pyridine (B92270) or other nitrogen-containing aromatic systems. The synthesis of azaBINOLs more commonly proceeds via the construction of the biaryl scaffold from nitrogen-containing precursors, rather than through the post-synthesis modification of BINOL itself.

Future research focused on the direct conversion of BINOL to azaBINOLs could open up more efficient and modular pathways to this valuable class of chiral ligands.

Role As a Chiral Auxiliary, Precursor, or Ligand in Enantioselective Organic Transformations

Application of Catalytic Systems Derived from (S)-(-)-1,1'-Bi-2-naphthol (BINOL) as the Core Scaffold

The C2-symmetric and conformationally rigid structure of (S)-BINOL makes it an exceptionally versatile scaffold for developing catalysts for asymmetric synthesis. acs.org Its two hydroxyl groups provide ideal coordination sites for a wide range of metals, and the steric and electronic properties of the binaphthyl backbone can be fine-tuned through substitution at various positions. acs.orgacs.org These modifications allow for the optimization of catalysts for specific transformations, leading to high levels of enantioselectivity. nih.gov Catalysts derived from BINOL have found application in numerous reaction classes, including carbon-carbon bond formations, reductions, and oxidations. acs.orgacs.org

(S)-BINOL is frequently combined with Lewis acidic metals to generate potent and stereoselective catalysts. The reaction of (S)-BINOL with metal alkoxides, such as titanium tetraisopropoxide (Ti(O-i-Pr)₄) or zirconium tetrabutoxide (Zr(O-t-Bu)₄), results in the formation of well-defined chiral Lewis acid complexes. nih.govnih.gov

BINOL-Titanium Complexes: The complexes formed between BINOL and titanium are among the most studied and applied in asymmetric catalysis. nih.gov Depending on the stoichiometry and reaction conditions, various structures can be formed, including monomeric, dimeric, and trimeric species. nih.govacs.org For instance, reacting (S)-BINOL with Ti(O-i-Pr)₄ can produce a dinuclear complex, (BINOLate)Ti(O-i-Pr)₂·Ti(O-i-Pr)₄, and a trimeric complex, [(BINOL)Ti(O-i-Pr)₂]₃. nih.gov Mechanistic studies suggest that the active catalyst in many reactions is not a simple monomer but rather a more complex assembly. acs.orgcapes.gov.br For example, a μ₃-oxo titanium cluster, formed from the controlled hydrolysis of a [Ti(O-i-Pr)₂(BINOLato)] precursor, has been identified as a highly efficient catalyst for carbonyl-ene reactions. capes.gov.br The partially hydrogenated H₈-BINOL has also been used to form titanium complexes that show excellent catalytic activity. acs.org

BINOL-Zirconium Complexes: Zirconium-based catalysts derived from BINOL have also proven effective in enantioselective transformations. nih.govacs.org Chiral zirconium catalysts for enantioselective Mannich-type reactions have been prepared from Zr(O-t-Bu)₄, N-methylimidazole, and newly designed multidentate BINOL derivatives. nih.govacs.org These ligands were designed based on a hypothesized transition state involving a zirconium catalyst with two BINOL molecules. nih.gov Both tridentate and tetradentate BINOL derivatives were found to form effective zirconium complexes, achieving high enantioselectivities. nih.govacs.org NMR experiments and DFT calculations have helped to elucidate the structure of the active catalyst and the mechanism of asymmetric induction. nih.gov Furthermore, the activation of a zirconium-BINOL Lewis acid complex by the addition of 4-tert-butylcalix nih.govarene has been shown to enhance catalytic activity, allowing for lower catalyst loadings in the enantioselective allylation of aldehydes. rsc.org

Catalysts derived from (S)-BINOL are highly effective in mediating the enantioselective addition of organometallic reagents to carbonyl compounds, a fundamental carbon-carbon bond-forming reaction.

Asymmetric Addition of Alkynylzinc to Ketones: The addition of terminal alkynes to ketones to produce chiral tertiary propargylic alcohols is a significant transformation. The combination of (S)-BINOL with Ti(O-i-Pr)₄ is an effective catalyst for the asymmetric addition of alkynylzinc reagents to unactivated ketones. nih.gov This system has expanded the utility of BINOL in asymmetric catalysis, as it was successful where previous attempts with BINOL to catalyze the addition of phenylacetylene (B144264) to unactivated ketones had failed. nih.gov The reaction typically involves the in-situ generation of the alkynylzinc species from a terminal alkyne and diethylzinc (B1219324) (Et₂Zn), which then adds to the ketone in the presence of the chiral BINOL-titanium complex. acs.org

Table 1: Asymmetric Addition of Phenylacetylene to Ketones Catalyzed by (S)-BINOL-Ti Complex
KetoneYield (%)Enantiomeric Excess (ee, %)Reference
Acetophenone8982 nih.gov
Propiophenone9090 nih.gov
Butyrophenone8888 nih.gov
2-Acetonaphthone8591 nih.gov

Asymmetric Aryl Transfers: The enantioselective addition of aryl groups to aldehydes and ketones is crucial for synthesizing chiral diarylmethanols and triarylmethanols. Titanium(IV) complexes of (R)-H₈-BINOL are effective catalysts for the transfer of aryl groups from organoaluminum reagents to carbonyl compounds. acs.org This method provides access to valuable chiral alcohol products in high yields and with excellent enantioselectivity. acs.org Another approach involves the use of diarylzinc reagents, which can be generated in situ from aryl iodides and Et₂Zn. acs.org This method, catalyzed by H₈-BINOL-amine ligands, is highly enantioselective for the arylation of aldehydes. acs.org

Table 2: Asymmetric Phenyl Transfer to Carbonyls Catalyzed by (R)-H₈-BINOL-Ti Complex
SubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
BenzaldehydeDiphenylmethanol9598 acs.org
Acetophenone1,1-Diphenylethanol9294 acs.org
2-Naphthaldehyde(2-Naphthyl)phenylmethanol9497 acs.org

The asymmetric ring-opening (ARO) of meso-epoxides is a powerful method for synthesizing enantiomerically enriched 1,2-difunctionalized compounds. mdpi.com Catalysts derived from BINOL have been developed for this purpose. For instance, a gallium-lithium-BINOL (GaLB) complex has been shown to promote the catalytic enantioselective ring-opening of meso-epoxides with phenolic nucleophiles. acs.org While initial results with a simple (R)-GaLB catalyst gave good enantioselectivity (67–93% ee), chemical yields were modest due to ligand exchange. acs.org To overcome this, a novel linked-BINOL ligand was developed, which improved the stability of the gallium complex, leading to significantly higher yields (67–94%) while maintaining good enantioselectivity (66–96% ee). acs.org The structure of this more stable catalyst was confirmed by X-ray analysis. acs.org Other metal-salen complexes are also widely used for these transformations, highlighting the importance of chiral ligands in controlling the stereochemical outcome of epoxide opening. mdpi.comacs.org

Table 3: Enantioselective Ring-Opening of Cyclohexene Oxide with 4-Methoxyphenol
CatalystCatalyst Loading (mol %)Yield (%)Enantiomeric Excess (ee, %)Reference
(R)-GaLB>2031-7567-93 acs.org
(R,R)-Ga-Li-linked-BINOL3-1067-9466-96 acs.org

The asymmetric allylation of aldehydes produces valuable homoallylic alcohols. Catalytic systems based on (S)-BINOL are highly effective for this transformation. thieme-connect.de An indium(III)/BINOL complex, for example, catalyzes the asymmetric alkynylation and allylation of both aromatic and aliphatic aldehydes with high enantioselectivity (83 to >99% ee). nih.govorganic-chemistry.org The success of this system is attributed to the "bifunctional character" of the indium catalyst, which is believed to activate both the aldehyde and the nucleophile. nih.govorganic-chemistry.org BINOL-derived phosphoric acids have also been employed as catalysts for the allylboration of aldehydes, proceeding through a highly ordered transition state involving hydrogen bonding. conicet.gov.ar Zirconium-BINOL Lewis acid systems, activated by co-ligands like 4-tert-butylcalix nih.govarene, can catalyze the enantioselective allylation of aldehydes at very low catalyst loadings (<2%). rsc.org

Table 4: Asymmetric Allylation of Benzaldehyde
Catalyst SystemAllylating AgentYield (%)Enantiomeric Excess (ee, %)Reference
In(III)/(S)-BINOLAllyltributyltin9592 organic-chemistry.org
(S)-BINOL Phosphoric AcidAllylboronate9996 conicet.gov.ar
Zr-(S)-BINOL/CalixareneAllyltributyltin>9591 rsc.org

The asymmetric reduction of prochiral ketones, aldehydes, and imines is a fundamental route to chiral alcohols and amines. Ligands derived from (S)-BINOL are instrumental in this area. Novel bisphosphorous ligands synthesized from (S)-BINOL have demonstrated excellent enantioselectivities (up to 99% ee) in the Rh(I)-catalyzed asymmetric hydrogenation of functionalized olefins. nih.gov BINOL-derived phosphoric acids can also act as catalysts. For example, they can catalyze the condensation of an aniline (B41778) with a ketone to form an imine, which is then activated by the acid to accept a hydride transfer, leading to the formation of chiral cyclic amines. acs.org Furthermore, phosphite (B83602) and phosphoramidite (B1245037) derivatives prepared from 6,6'-disubstituted BINOLs have been used to catalyze the asymmetric reduction of ketones. acs.org

BINOL-based catalysts are also employed in asymmetric oxidation reactions, including the epoxidation of olefins. A notable example is the catalytic asymmetric epoxidation of α,β-unsaturated ketones (enones). nih.gov A catalyst system generated from lanthanum isopropoxide (La(O-i-Pr)₃), (S)-BINOL, and triphenylarsine (B46628) oxide (Ph₃As=O) in a 1:1:1 ratio effectively epoxidizes a variety of enones. nih.gov Using just 1-5 mol% of this catalyst, the corresponding epoxy ketones are obtained in high yields (up to 99%) and with outstanding enantioselectivity (>99% ee). nih.gov X-ray crystal structure analysis has been used to clarify the structure of the active catalyst. nih.gov Additionally, ruthenium catalysts featuring BINOL-derived ligands have been developed for photopromoted asymmetric aerobic sulfide (B99878) oxidation and epoxidation. mdpi.comencyclopedia.pub

Utilization in Phosphoramidite Catalyst Synthesis for Chiral Amine Formation

(S)-(+)-1,1'-bi-2-naphthol diacetate primarily serves as a protected precursor to (S)-BINOL, which is then used in the synthesis of phosphoramidite ligands. These ligands are instrumental in a variety of transition-metal-catalyzed asymmetric reactions, including the formation of chiral amines. The acetate (B1210297) groups in the diacetate form protect the reactive hydroxyl groups of the BINOL scaffold, allowing for chemical modifications on the aromatic rings that might not be compatible with the free hydroxyl groups.

The general synthesis of BINOL-derived phosphoramidite ligands first involves the deprotection of the diacetate to yield (S)-BINOL. This is typically achieved through hydrolysis. Subsequently, the (S)-BINOL is reacted with a phosphorus source, such as phosphorus trichloride, to form the key intermediate, a chiral chlorophosphite. This intermediate is then reacted with a desired amine to furnish the final phosphoramidite ligand. wikipedia.orgorgsyn.org

These phosphoramidite ligands, when complexed with transition metals like iridium or palladium, form highly effective catalysts for the asymmetric synthesis of chiral amines. rsc.orgnih.gov For instance, iridium complexes of BINOL-derived phosphoramidites have been successfully employed in the direct asymmetric reductive amination of ketones, providing access to chiral β-arylamines, which are significant pharmacophores in numerous drugs. rsc.org

Furthermore, the modular nature of phosphoramidite synthesis allows for the tuning of the ligand's steric and electronic properties to achieve high enantioselectivity in specific transformations. nih.gov By introducing various substituents on the BINOL backbone or the amine moiety, researchers can create a library of ligands to optimize a particular catalytic reaction for the synthesis of enantioenriched amines. nih.gov

Table 1: Representative Phosphoramidite Ligands Derived from (S)-BINOL for Chiral Amine Synthesis

Ligand StructureMetalReaction TypeProduct TypeRef.
(S)-MonoPhosRhodiumAsymmetric HydrogenationChiral Amines wikipedia.org
(S)-PipPhosIridiumReductive AminationChiral β-Arylamines rsc.org
(S)-Me-MonoPhosPalladiumAllylic AminationChiral Allylic Amines nih.gov

Note: The table presents examples of phosphoramidite ligand types derived from the (S)-BINOL scaffold and their applications in chiral amine synthesis. The synthesis of these ligands would typically involve the deacetylation of (S)-(+)-1,1'-bi-2-naphthol diacetate as an initial step.

Direct Contributions of the Diacetate Form in Chiral Transformations

While (S)-(+)-1,1'-bi-2-naphthol diacetate is most commonly a precursor, it does have direct applications where the diacetate form itself is crucial for achieving specific outcomes in chiral transformations, primarily by influencing the regioselectivity of electrophilic substitution reactions.

The electronic properties of the acetate groups in (S)-(+)-1,1'-bi-2-naphthol diacetate differ significantly from the hydroxyl groups in (S)-BINOL. This difference can be exploited to direct incoming electrophiles to different positions on the binaphthyl ring system. A notable example is the bromination of the BINOL scaffold. The reduced electron-donating effect of the acetate groups compared to the hydroxyl groups alters the regioselectivity of electrophilic substitution from the 6-position in BINOL to the 5-position in BINOL diacetate. This strategic use of the diacetate allows for the synthesis of 5,5'-disubstituted BINOL derivatives, which are not readily accessible from the direct substitution of BINOL itself. These derivatives can then be converted into novel chiral ligands and catalysts.

This demonstrates that (S)-(+)-1,1'-bi-2-naphthol diacetate is not merely a passive protected form of (S)-BINOL but can be an active participant in directing the course of a chemical reaction to yield specific, and otherwise difficult to obtain, chiral building blocks.

Emerging Research Directions and Future Perspectives for S + 1,1 Bi 2 Naphthol Diacetate

Development of Novel and Green Synthetic Routes to the Diacetate Form

One promising green chemistry approach involves the enzymatic resolution of racemic BINOL diesters. For instance, cholesterol esterase has been shown to selectively hydrolyze the (S)-diester of a BINOL derivative, leaving the (R)-diester untouched. wikipedia.org This method provides a direct route to the enantiopure (S)-diol, which can then be acylated. Future research could focus on developing enzymes that can directly and stereoselectively acetylate racemic BINOL or even synthesize the diacetate from precursors in a one-pot, biocatalytic process.

Furthermore, the development of green methods for the synthesis of the BINOL precursor itself is a key area of interest. One such approach is the oxidative coupling of 2-naphthol (B1666908) using solid-supported catalysts like Cu-Montmorillonite, which offers a more environmentally friendly alternative to traditional methods that use stoichiometric amounts of metal oxidants like iron(III) chloride. aacmanchar.edu.inrsisinternational.org Integrating these green BINOL synthesis methods with efficient acetylation protocols will be crucial for the sustainable production of (S)-(+)-1,1'-bi-2-naphthol diacetate. A mechanical grinding method in a solvent-less system has also been explored for the synthesis of BINOL, further highlighting the push towards greener chemical transformations. rsisinternational.org

Table 1: Comparison of Synthetic Approaches to (S)-BINOL and its Diacetate

Method Description Advantages Challenges
Chemical Resolution Separation of racemic BINOL using a chiral resolving agent, such as an alkaloid, followed by acylation. wikipedia.org Well-established, high enantiomeric purity achievable. Often requires multiple steps, use of stoichiometric resolving agents.
Enzymatic Resolution Selective hydrolysis of a racemic BINOL diester by an enzyme like cholesterol esterase to yield the (S)-diol. wikipedia.org High selectivity, mild reaction conditions, environmentally friendly. Enzyme stability and cost, separation of product from enzyme.
Asymmetric Synthesis Direct synthesis of (S)-BINOL from 2-naphthol using a chiral catalyst, followed by acylation. wikipedia.org Potentially more atom-economical than resolution. Catalyst cost and efficiency, may require optimization for high enantioselectivity.

| Green Oxidative Coupling | Synthesis of racemic BINOL using a recyclable solid acid catalyst like Cu-Montmorillonite, followed by resolution and acylation. aacmanchar.edu.inrsisinternational.org | Reduced waste, use of a green catalyst. | Requires a subsequent resolution step to obtain the (S)-enantiomer. |

Integration into Advanced Chiral Materials for Optical and Electronic Applications

The rigid, chiral backbone of BINOL derivatives makes them excellent building blocks for advanced materials with unique optical and electronic properties. nih.gov While research has historically focused on the diol, the diacetate is gaining traction as a key component in the design of novel chiral polymers and small molecules.

The acetate (B1210297) groups in (S)-(+)-1,1'-bi-2-naphthol diacetate can influence the solubility, processability, and intermolecular interactions of the resulting materials. These properties are critical for applications in areas such as organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and chiral sensors. The reduced electron-donating effect of the acetate groups compared to the hydroxyl groups in BINOL can also alter the electronic properties of the binaphthyl system, which can be advantageous in tuning the performance of electronic devices. acs.org

One of the most exciting future directions for (S)-(+)-1,1'-bi-2-naphthol diacetate is in the field of chiroptical materials, particularly those exhibiting circularly polarized luminescence (CPL). CPL is the differential emission of left- and right-handed circularly polarized light by a chiral luminophore and has potential applications in 3D displays, optical data storage, and security inks.

The inherent chirality of the (S)-BINOL diacetate scaffold can be transferred to a larger π-conjugated system, leading to materials with strong CPL activity. Researchers are exploring the incorporation of the diacetate into polymers and supramolecular assemblies to create materials with enhanced CPL brightness and dissymmetry factors. The acetate groups can play a crucial role in controlling the self-assembly of these materials, which in turn influences their CPL properties.

In the realm of chiral sensing, the diacetate can be functionalized to create receptors that selectively bind to chiral analytes. The binding event can induce a change in the fluorescence or CPL signal of the diacetate-based sensor, allowing for the enantioselective detection of the target molecule. While much of the work in this area has focused on BINOL-based sensors, the diacetate offers a platform with different steric and electronic properties that could lead to sensors with novel selectivities. rsc.org

Table 2: Potential Applications of (S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE in Advanced Materials

Application Area Role of the Diacetate Scaffold Potential Advantages
Circularly Polarized Luminescence (CPL) Provides a rigid, chiral core that can be incorporated into luminescent polymers and small molecules. Tunable solubility and processability, potential for controlling self-assembly and CPL properties.
Chiral Electronics Can be used as a chiral dopant or as a building block for chiral semiconductors in OLEDs and OFETs. Potential to influence charge transport and device efficiency through its unique electronic and steric properties.

| Chiral Sensing | Can be functionalized to create receptors for the enantioselective detection of chiral molecules. | The diacetate's distinct properties may lead to sensors with different selectivities compared to BINOL-based sensors. |

Exploration of New Catalytic Applications Leveraging the Distinct Properties of the Diacetate Scaffold

(S)-BINOL is a well-established privileged ligand in asymmetric catalysis. wikipedia.org Its diacetate derivative, however, has been far less explored as a catalyst or ligand. The acetylation of the hydroxyl groups significantly alters the electronic and steric environment around the chiral axis, which could lead to novel catalytic activities.

The reduced electron-donating ability of the acetate groups compared to the hydroxyl groups can modulate the Lewis acidity of a metal center coordinated to the binaphthyl core. acs.org This could be beneficial in reactions where fine-tuning of the catalyst's electronic properties is crucial for achieving high enantioselectivity. Furthermore, the bulky acetate groups can create a different chiral pocket around the active site, potentially leading to different substrate selectivities or even enabling entirely new asymmetric transformations that are not efficiently catalyzed by BINOL-based systems.

Future research will likely focus on screening (S)-(+)-1,1'-bi-2-naphthol diacetate as a ligand in a wide range of asymmetric reactions, such as carbon-carbon bond-forming reactions, reductions, and oxidations. The development of catalysts where the diacetate is either a coordinating ligand or a precursor to the active catalytic species is a promising avenue for exploration. For instance, haloetherifications have been shown to be catalyzed by BINOL phosphates, and exploring analogous reactions with diacetate-derived catalysts could yield interesting results. nih.gov

Advanced Computational Methodologies for Predicting and Designing Diacetate-Based Systems

The rational design of chiral catalysts and materials requires a deep understanding of their structure-property relationships. Advanced computational methodologies, such as Density Functional Theory (DFT), are becoming increasingly powerful tools for predicting the behavior of complex chiral systems.

For (S)-(+)-1,1'-bi-2-naphthol diacetate, DFT calculations can be employed to:

Predict Chiroptical Properties: Calculate the circular dichroism (CD) and CPL spectra of diacetate-based materials, aiding in the design of new CPL emitters.

Model Catalyst-Substrate Interactions: Simulate the transition states of catalytic reactions involving diacetate-based ligands to understand the origin of enantioselectivity and to predict the outcome of new reactions.

Determine Rotational Barriers: Calculate the energy barrier for atropisomerization, which is crucial for assessing the stereochemical stability of the diacetate and its derivatives under various conditions. For example, DFT calculations have been used to determine the racemization barrier of a BINOL-like nanographene, providing insights into its structural rigidity. rsc.org

The synergy between computational predictions and experimental validation will be instrumental in accelerating the discovery and development of new applications for (S)-(+)-1,1'-bi-2-naphthol diacetate.

Strategies for Modulating Atropisomerization and Stereochemical Control of the Diacetate

The axial chirality of (S)-(+)-1,1'-bi-2-naphthol diacetate is the source of its unique properties, and maintaining its stereochemical integrity is paramount. Atropisomerization, the rotation around the C-C single bond connecting the two naphthalene (B1677914) rings, can lead to racemization and a loss of chirality. The barrier to this rotation is influenced by the steric bulk of the substituents at the ortho positions of the naphthalene rings.

Research in this area will focus on strategies to control and modulate the atropisomerization of the diacetate. This includes:

Introducing Bulky Substituents: The synthesis of diacetate derivatives with bulky groups at the 3,3' or other positions of the binaphthyl core can increase the rotational barrier and enhance the stereochemical stability of the molecule.

Understanding Electronic Effects: Investigating how the electronic properties of substituents on the binaphthyl rings influence the rotational barrier. It has been noted that removing a single electron from a biaryl system can dramatically reduce its resistance to racemization, highlighting the importance of electronic factors. researchgate.net

Developing Chiral Switches: Designing diacetate derivatives where the atropisomerization can be controlled by an external stimulus, such as light or a chemical trigger. This could lead to the development of novel chiroptical switches and molecular machines.

By gaining a deeper understanding of the factors that govern atropisomerization, researchers can design and synthesize new (S)-(+)-1,1'-bi-2-naphthol diacetate derivatives with tailored stereochemical properties for specific applications.

Q & A

Basic Questions

Q. What are the established synthetic routes for (S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via esterification of (S)-(+)-1,1'-bi-2-naphthol (BINOL) with acetic anhydride in the presence of a catalyst (e.g., pyridine or DMAP). Optimization involves controlling reaction temperature (80–100°C), stoichiometry (2:1 molar ratio of acetic anhydride to BINOL), and reaction time (12–24 hours) to maximize yield . Post-synthesis, purification via recrystallization (using toluene/hexane) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the diacetate derivative .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of (S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm acetyl group incorporation (δ ~2.3 ppm for methyl protons; ~170 ppm for carbonyl carbons) and biphenyl backbone integrity .
  • Chiral HPLC : Using a chiral stationary phase (e.g., Chiralpak IA or IB) to verify enantiomeric purity (>99% ee) .
  • X-ray Crystallography : Resolves absolute configuration and crystal packing, though single-crystal growth may require slow evaporation from dichloromethane/hexane .

Q. What are the primary applications of (S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE in asymmetric synthesis?

  • Methodology : The diacetate serves as a chiral auxiliary or protecting group in stereoselective reactions. For example, it stabilizes transient chiral intermediates in Pd-catalyzed cross-couplings or organocatalytic aldol reactions. Researchers should pre-screen solvents (e.g., THF, DCM) and temperatures (−78°C to 25°C) to optimize stereochemical outcomes .

Advanced Questions

Q. How can researchers resolve conflicting data regarding the enantioselectivity of (S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE in asymmetric catalysis?

  • Methodology :

  • Cross-Validation : Compare results using alternative analytical methods (e.g., chiral HPLC vs. optical rotation) to rule out instrumental bias .
  • Parameter Screening : Systematically vary reaction conditions (e.g., solvent polarity, catalyst loading) to identify variables affecting enantioselectivity. Design of Experiments (DoE) software (e.g., JMP, Minitab) can model interactions .
  • Mechanistic Probes : Use kinetic studies (e.g., Eyring plots) or isotopic labeling (18^{18}O in acetate groups) to trace stereochemical induction pathways .

Q. What strategies are recommended for elucidating the mechanistic role of (S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE in stereoselective transformations?

  • Methodology :

  • Computational Modeling : DFT calculations (e.g., Gaussian, ORCA) to map transition states and identify non-covalent interactions (π-stacking, hydrogen bonding) .
  • In Situ Spectroscopy : Monitor reactions via 31^{31}P NMR (if phosphorylated intermediates exist) or IR spectroscopy to detect transient species .
  • Competition Experiments : Compare reactivity with racemic or enantiopure analogs to isolate steric/electronic effects .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting point, solubility) of (S)-(+)-1,1'-BI-2-NAPHTHOL DIACETATE?

  • Methodology :

  • Purity Assessment : Re-measure properties using rigorously purified samples (e.g., via sublimation or preparative HPLC) and report detailed protocols (heating rates for melting points, solvent ratios for solubility) .
  • Interlaboratory Collaboration : Share samples with independent labs to validate reproducibility, adhering to IUPAC guidelines for measurement uncertainty .

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